ACID
Description
Properties
IUPAC Name |
2-[(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUHHGKTSJCZQO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Chlorobenzoic this compound and 2,3-Dimethylaniline
In dimethylformamide (DMF), o-chlorobenzoic this compound reacts with 2,3-dimethylaniline in a 1:2–3 molar ratio, catalyzed by anhydrous cupric sulfate at 120–130°C. Sodium carbonate acts as an this compound-binding agent, neutralizing HCl byproducts and driving the reaction to completion. The crude product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.
Solvent-Based Purification and Bleaching
The crude mefenamic this compound is dissolved in hot acetone and treated with activated charcoal to adsorb colored impurities. Recrystallization from a 1:1 ethanol-water mixture yields a high-purity product (>99.5%) with a melting point of 230–232°C, consistent with pharmacopeial standards.
Table 2: Optimization of Mefenamic this compound Synthesis
| Parameter | Optimal Value | Purity | Reference |
|---|---|---|---|
| Molar Ratio (this compound:Amine) | 1:2.5 | 98.7% | |
| Catalyst Loading | 0.1 mol% CuSO₄ | 99.2% | |
| Recrystallization Solvent | Ethanol-Water (1:1) | 99.5% |
Ester Hydrolysis as a Precursor to Carboxylic this compound Synthesis
Ester hydrolysis remains a cornerstone of carboxylic this compound production, particularly in educational and industrial settings.
Esterification of Alcohols and Carboxylic Acids
In a representative laboratory procedure, 20 drops of alcohol (e.g., methanol) are combined with a stoichiometric equivalent of carboxylic this compound (e.g., acetic this compound) in a test tube. Concentrated sulfuric this compound (1–2 drops) catalyzes the reaction at 60–70°C in a water bath, producing the corresponding ester (e.g., methyl acetate) within 1–2 hours.
This compound-Catalyzed Hydrolysis
The ester is refluxed with aqueous HCl (6 M) to hydrolyze the ester bond, yielding the parent carboxylic this compound. For example, methyl acetate hydrolysis produces acetic this compound, isolated via distillation or solvent extraction.
Extraction and Purification of Acidic Compounds from Complex Matrices
Environmental and biological samples require robust extraction protocols to isolate acids from interferents.
Liquid-Liquid Extraction (LLE) for this compound-Base Fractionation
In EPA Method 625, aqueous samples are adjusted to pH >11 with NaOH and serially extracted with methylene chloride to remove base/neutral compounds. Subsequent acidification to pH <2 with H₂SO₄ enables extraction of acidic species into methylene chloride, with drying over anhydrous Na₂SO₄ and concentration via Kuderna-Danish apparatus.
Derivatization for Gas Chromatography Analysis
Carboxylic acids are methylated with diazomethane to form volatile esters, compatible with GC/MS analysis. Calibration standards spiked with deuterated internal standards (e.g., d₃-acetic this compound) ensure quantification accuracy.
Table 3: GC/MS Parameters for this compound Analysis
Chemical Reactions Analysis
Types of Reactions
2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Industrial Applications
Acids are extensively utilized in industrial processes, with sulfuric acid being one of the most significant. Below is a table summarizing key acids and their industrial applications:
| This compound | Application | Industry |
|---|---|---|
| Sulfuric this compound | Production of fertilizers, detergents, pharmaceuticals | Chemical Manufacturing |
| Hydrochloric this compound | Metal cleaning, pH regulation | Metal Processing |
| Nitric this compound | Production of explosives and fertilizers | Chemical Manufacturing |
| Acetic this compound | Production of cellulose plastics, food preservation | Food & Beverage |
| Citric this compound | Flavoring agent, preservative | Food & Beverage |
Food and Beverage Industry
In the food industry, acids serve as preservatives and flavor enhancers. For instance:
- Citric this compound : Commonly used in soft drinks for its tangy flavor and as a preservative.
- Lactic this compound : Used in dairy products and fermented foods to enhance flavor and shelf-life.
These acids help maintain product quality by inhibiting microbial growth and enhancing taste profiles .
Pharmaceutical Applications
Acids are crucial in pharmaceutical research and drug formulation. They participate in:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Many drugs are synthesized using various acids as reactants.
- Diagnostic Tests : Acids play a role in assays like ELISA (Enzyme-Linked Immunosorbent Assay), which rely on this compound-base reactions to detect specific antibodies or antigens .
Case Study: Tumor Behavior and Acidity
Recent research from MIT has shown that the acidic environment within tumors influences their aggressiveness. The study utilized a probe to map acidic regions in breast tumors, revealing that acidity promotes invasive behavior by altering gene expression related to metastasis . This highlights the potential for therapeutic strategies targeting tumor acidity to inhibit cancer progression.
Environmental Control
Acids are employed in environmental applications, particularly in water treatment processes. They help adjust pH levels and remove impurities, ensuring safe drinking water. For example:
- Sulfuric this compound : Used to neutralize alkaline waters.
- Hydrochloric this compound : Employed for pH adjustment in wastewater treatment facilities .
Laboratory Analysis
In analytical chemistry, acids are essential for sample preparation and chemical analysis techniques. They are used in:
- Atomic Absorption Spectroscopy : For determining metal concentrations.
- Inductively Coupled Plasma Mass Spectrometry : For analyzing trace elements.
These techniques rely on acids to dissolve samples or create necessary chemical environments for accurate measurements .
Cosmetic Applications
Hydroxy acids have gained popularity in cosmetic formulations due to their skin benefits. They are used to treat various skin conditions:
- Glycolic this compound : Commonly found in anti-aging products.
- Lactic this compound : Used for its moisturizing properties and effectiveness against acne.
These acids promote skin exfoliation and improve skin texture .
Mechanism of Action
The mechanism of action of 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The difluoro substituents may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid (BA)
BA (C₇H₆O₂), lacking the hydroxyl group of SA, demonstrates narrower fluorescence emission peaks (FWHM ≈ 30 nm vs. SA’s 50 nm) due to reduced conjugation. While both acids share antimicrobial properties, BA’s lower solubility in polar solvents (0.34 g/100 mL vs. SA’s 1.8 g/100 mL at 20°C) limits its pharmaceutical applications .
Ferulic this compound (FA)
FA (C₁₀H₁₀O₄) features an additional methoxy group on the benzene ring, enhancing its antioxidant capacity (IC₅₀ ≈ 12 μM vs. SA’s 45 μM in DPPH assays). However, FA’s extended conjugation system results in redshifted absorbance (λₐᵦₛ ≈ 320 nm) and broader fluorescence emission (λₑₘ ≈ 450–500 nm) compared to SA .
p-Cresol
It exhibits sharp absorbance (λₐᵦₛ ≈ 280 nm) and emission peaks (λₑₘ ≈ 300 nm) due to minimal conjugation, contrasting with SA’s broader spectral profile .
Functional Comparison with Phthalate Derivatives
Phthalate esters, such as benzenedicarboxylic this compound butyl-2-ethylhexyl ester, are functionally analogous to SA in chromatographic applications. However, their nonpolar structures yield higher retention times in reverse-phase HPLC (e.g., 18.2 min vs. SA’s 6.5 min on a C18 column) and lower fluorescence quantum yields (Φ ≈ 0.1 vs. SA’s 0.4) .
Data Tables
Table 1: Photophysical Properties of SA and Analogues
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | FWHM (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Salicylic this compound | 210–330 | 400–450 | 50 | 0.40 |
| Benzoic this compound | 200–280 | 300–350 | 30 | 0.05 |
| Ferulic this compound | 290–350 | 450–500 | 55 | 0.35 |
| p-Cresol | 270–290 | 290–310 | 20 | 0.10 |
Data derived from fluorescence spectroscopy .
Table 2: Chromatographic Behavior
| Compound | Retention Time (min) | LogP |
|---|---|---|
| Salicylic this compound | 6.5 | 2.26 |
| Benzenedicarboxylic this compound Ester | 18.2 | 5.81 |
HPLC conditions: C18 column, acetonitrile/water gradient .
Key Research Findings
Conjugation and Fluorescence : Extended π-conjugation in SA and FA correlates with broader emission peaks and higher quantum yields compared to BA or p-cresol .
Chromatographic Polarity: SA’s polar functional groups reduce retention times in HPLC, making it distinct from nonpolar phthalate derivatives .
Bioactivity : SA’s ortho-substituted hydroxyl group enhances its acidity (pKa ≈ 2.98) and chelation capacity, outperforming BA in antimicrobial efficacy .
Biological Activity
The term "ACID" encompasses a variety of organic and inorganic compounds, each with distinct biological activities. This article focuses on the biological activities of several notable acids, particularly chlorogenic this compound, glycyrrhetinic this compound, and dehydroabietic this compound. These compounds have been studied extensively for their therapeutic potential in various medical conditions.
1. Chlorogenic this compound (CGA)
Overview
Chlorogenic this compound is a polyphenolic compound found in coffee and various fruits and vegetables. It is recognized for its antioxidant properties and potential health benefits.
Biological Activities
- Antioxidant Effects : CGA promotes the expression of antioxidant enzymes through the Keap1-Nrf2 signaling pathway, reducing oxidative stress in cells. Studies show that CGA decreases malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and catalase (CAT) activities, which are crucial for cellular protection against oxidative damage .
- Neuroprotective Effects : In models of cerebral ischemia/reperfusion injury, CGA has been shown to mitigate neuronal damage by activating protective signaling pathways .
- Liver and Kidney Protection : Research indicates that CGA may offer protective effects against liver and kidney damage induced by various toxins .
Case Study
In a study involving rats subjected to oxidative stress, administration of CGA significantly improved survival rates and reduced markers of cellular damage, highlighting its therapeutic potential in conditions characterized by oxidative stress.
2. Glycyrrhetinic this compound
Overview
Glycyrrhetinic this compound is derived from licorice root and has been studied for its diverse biological activities.
Biological Activities
- Anti-inflammatory Properties : Glycyrrhetinic this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Antiviral Activity : Research has demonstrated its effectiveness against various viral infections, suggesting its potential as an antiviral agent .
- Anticancer Potential : Glycyrrhetinic this compound derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
Research Findings
Recent studies have focused on modifying the chemical structure of glycyrrhetinic this compound to enhance its pharmacokinetic properties and biological activity. These modifications have led to the discovery of novel derivatives with improved efficacy against diseases such as cancer and diabetes .
3. Dehydroabietic this compound
Overview
Dehydroabietic this compound is a natural compound derived from pine resin, known for its broad spectrum of biological activities.
Biological Activities
- Antitumor Activity : This compound has shown significant anticancer effects against various tumor cell lines. For instance, it induces apoptosis in gastric cancer cells and has been explored as a therapeutic agent for pancreatic cancer .
- Antibacterial Properties : Dehydroabietic this compound exhibits antibacterial activity against several pathogens, making it a potential candidate for developing new antibiotics .
| Biological Activity | Compound | Mechanism |
|---|---|---|
| Antioxidant | Chlorogenic this compound | Activates Nrf2 signaling pathway |
| Anti-inflammatory | Glycyrrhetinic this compound | Inhibits pro-inflammatory cytokines |
| Antitumor | Dehydroabietic this compound | Induces apoptosis in cancer cells |
Q & A
Q. What systematic approaches identify research gaps in this compound-related environmental remediation studies?
- Answer: Conduct bibliometric analyses using tools like VOSviewer to map keyword clusters. Prioritize understudied areas (e.g., this compound recovery from industrial waste) and assess feasibility via pilot-scale experiments .
Methodological Guidelines from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
